molecular formula C31H29BO2 B2813995 2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1644466-71-6

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2813995
CAS RN: 1644466-71-6
M. Wt: 444.38
InChI Key: XYVQZTRPJLVQRI-UHFFFAOYSA-N
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Description

“2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C31H29BO2 . It is a solid at 20 degrees Celsius and appears as a white to orange to green powder or crystal .


Physical And Chemical Properties Analysis

It has a melting point range of 223.0 to 227.0 degrees Celsius .

Scientific Research Applications

Environmental Persistence and Toxicity of Flame Retardants

  • Halogenated Fire Retardants in Indoor Environments: A study on non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants, including their environmental spread, recognition as emerging persistent organic pollutants, and their toxic effects. The review emphasizes the need for further research on their toxic effects on human health, suggesting a potential area of study for related compounds (Hsu et al., 2018).

Applications in Organic Electronics and Polymers

  • Organic Thermoelectric Materials: Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a promising organic thermoelectric material, indicating significant progress in improving the thermoelectric performance of organic materials. This area could be relevant for exploring the electrical or semiconducting properties of the compound of interest (Yue & Xu, 2012).

Environmental Impact of Brominated Flame Retardants

  • Polybrominated Diphenyl Ethers in the Environment: A comprehensive review of polybrominated diphenyl ethers (PBDEs) in articles, their applications, legislation, and the environmental and health risks associated with their use. This reflects concerns about similar flame retardants and their impact on health and the environment (Jinhui et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Polytetrafluoroethylene: An extensive review on the synthesis, chemical, and physical properties of polytetrafluoroethylene (PTFE), demonstrating the importance of understanding the synthesis process and properties of fluoropolymers. This could be parallel to exploring the synthesis and potential applications of the compound of interest (Puts et al., 2019).

properties

IUPAC Name

2-(9,9-diphenylfluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-28-26(21-24)25-17-11-12-18-27(25)31(28,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQZTRPJLVQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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